molecular formula C6H13BaO9P B1141532 D-Sorbitol 6-phosphate barium salt CAS No. 108392-12-7

D-Sorbitol 6-phosphate barium salt

Cat. No.: B1141532
CAS No.: 108392-12-7
M. Wt: 397.46
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production methods for D-Sorbitol 6-phosphate barium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol 6-phosphate barium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield D-glucose 6-phosphate, while reduction may produce D-sorbitol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Sorbitol 6-phosphate barium salt is unique due to its specific role in the sorbitol pathway and its interaction with barium ions, which can influence its solubility and stability .

Biological Activity

D-Sorbitol 6-phosphate barium salt is a chemical compound that plays a significant role in carbohydrate metabolism and has various applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

This compound is synthesized through the phosphorylation of D-sorbitol, typically using phosphorylating agents under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are relevant for its biological functions .

D-Sorbitol 6-phosphate acts as a substrate for key enzymes in carbohydrate metabolism. Its interaction with enzymes such as aldose reductase is crucial for the conversion of glucose to sorbitol, implicating it in the polyol pathway. This pathway is particularly important in diabetic conditions where excessive glucose is metabolized into sorbitol, leading to complications such as retinopathy and neuropathy .

Biological Activity

1. Metabolic Role:

  • D-Sorbitol 6-phosphate is involved in energy production and utilization within cells. It participates in metabolic pathways that regulate glucose levels and energy homeostasis .

2. Therapeutic Potential:

  • Research indicates that D-sorbitol and its derivatives may have therapeutic applications in managing diabetes-related complications due to their role in sugar metabolism. Studies suggest that modulation of the polyol pathway can help mitigate oxidative stress associated with diabetes .

3. Cytotoxic Effects:

  • Some studies have explored the cytotoxic effects of sugar phosphates on cancer cells, indicating potential applications in cancer therapy. The mechanisms involve inducing apoptosis through metabolic pathways influenced by sugar phosphates .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Metabolic StudiesDemonstrated role in carbohydrate metabolism; influences energy production.
Cancer ResearchIndicated potential cytotoxic effects on tumor cells; may induce apoptosis.
Diabetes ComplicationsHighlighted involvement in the polyol pathway; implications for diabetic retinopathy and neuropathy.
Sugar AlcoholsDiscussed health concerns related to sugar alcohol metabolism; relevance to human health.

Table 2: Comparison with Similar Compounds

CompoundStructure SimilarityBiological Role
D-Glucose 6-phosphateSimilar phosphate groupCentral role in glycolysis
D-Mannitol 1-phosphateDifferent phosphate positionInvolved in different metabolic pathways
D-Fructose 6-phosphateSimilar structureKey player in glycolysis

This compound exhibits unique properties due to its specific interactions with enzymes involved in the sorbitol pathway, differentiating it from other sugar phosphates like D-glucose 6-phosphate and D-mannitol 1-phosphate .

Properties

IUPAC Name

barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIDNTXSPRLJW-BTVCFUMJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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